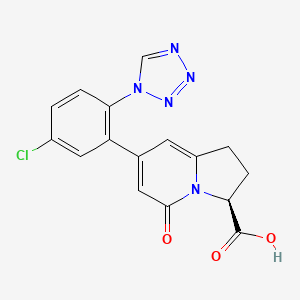
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetrazole ring, a chlorinated phenyl group, and an indolizine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Chlorination of the Phenyl Group:
Construction of the Indolizine Core: This step often involves the cyclization of a suitable precursor, such as a pyrrole derivative, under acidic or basic conditions.
Coupling Reactions: The final step involves coupling the tetrazole and chlorinated phenyl groups with the indolizine core, typically using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
科学的研究の応用
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of new materials and catalysts.
作用機序
The mechanism of action of (S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid: Unique due to its specific combination of functional groups and structural features.
Other Tetrazole-Containing Compounds: Often used in pharmaceuticals for their bioactivity.
Chlorinated Phenyl Derivatives: Common in various chemical applications due to their reactivity.
Uniqueness
The uniqueness of this compound lies in its specific structural combination, which imparts unique chemical and biological properties not found in other similar compounds.
生物活性
(S)-7-(5-Chloro-2-(1H-tetrazol-1-yl)phenyl)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a tetrahydroindolizine core, which is known for its diverse biological activities. The presence of the tetrazole and chloro substituents enhances its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroindolizine compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. The mechanism often involves the inhibition of histone deacetylases (HDACs), leading to altered gene expression profiles conducive to cancer cell death .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| D28 | K562 | 2 | HDAC inhibition |
| D29 | K562 | 1.5 | HDAC inhibition |
| D30 | K562 | 2.5 | Apoptosis induction |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism typically involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways .
Table 2: Antimicrobial Efficacy Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | 50 µg/mL | Membrane disruption |
| Escherichia coli | 25 µg/mL | Inhibition of protein synthesis |
| Staphylococcus aureus | 30 µg/mL | Cell wall synthesis inhibition |
Case Studies
A notable study investigated the effects of related tetrahydroindolizine derivatives on cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing biological activity .
Another research effort focused on the antibacterial properties of similar compounds against plant pathogens. The findings revealed that these compounds effectively inhibited bacterial growth and biofilm formation, suggesting their potential as agricultural bactericides .
特性
分子式 |
C16H12ClN5O3 |
|---|---|
分子量 |
357.75 g/mol |
IUPAC名 |
(3S)-7-[5-chloro-2-(tetrazol-1-yl)phenyl]-5-oxo-2,3-dihydro-1H-indolizine-3-carboxylic acid |
InChI |
InChI=1S/C16H12ClN5O3/c17-10-1-3-13(21-8-18-19-20-21)12(7-10)9-5-11-2-4-14(16(24)25)22(11)15(23)6-9/h1,3,5-8,14H,2,4H2,(H,24,25)/t14-/m0/s1 |
InChIキー |
LOTAERKLXZCZHZ-AWEZNQCLSA-N |
異性体SMILES |
C1CC2=CC(=CC(=O)N2[C@@H]1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |
正規SMILES |
C1CC2=CC(=CC(=O)N2C1C(=O)O)C3=C(C=CC(=C3)Cl)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















